molecular formula C26H25F3N2O3 B11503056 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one

2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one

Cat. No.: B11503056
M. Wt: 470.5 g/mol
InChI Key: QXSYQHVIJQZKDV-UHFFFAOYSA-N
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Description

2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a trifluoromethoxy group, and a cyclohexenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions . The indole derivative is then subjected to further functionalization to introduce the trifluoromethoxy group and the aminoethyl side chain.

The final step involves the cyclization of the functionalized indole with a cyclohexenone derivative under basic conditions to form the desired compound. The reaction conditions often require careful control of temperature, pH, and solvent to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further improve the yield and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and cyclohexenone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogenation catalysts.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new materials and compounds.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity. The cyclohexenone structure may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.

    Cyclohexenone Derivatives: Compounds such as cyclohexenone itself and its derivatives are structurally related and can undergo similar chemical reactions.

    Trifluoromethoxy Compounds: Molecules containing the trifluoromethoxy group, such as certain pharmaceuticals and agrochemicals, share similar physicochemical properties.

Uniqueness

The uniqueness of 2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H25F3N2O3

Molecular Weight

470.5 g/mol

IUPAC Name

1-[2-hydroxy-6-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]-4-phenylcyclohexen-1-yl]ethanone

InChI

InChI=1S/C26H25F3N2O3/c1-15-20(21-14-19(34-26(27,28)29)8-9-22(21)31-15)10-11-30-23-12-18(17-6-4-3-5-7-17)13-24(33)25(23)16(2)32/h3-9,14,18,31,33H,10-13H2,1-2H3

InChI Key

QXSYQHVIJQZKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN=C3CC(CC(=C3C(=O)C)O)C4=CC=CC=C4

Origin of Product

United States

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